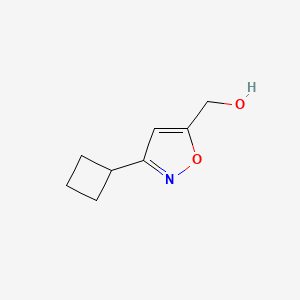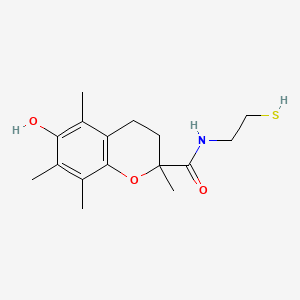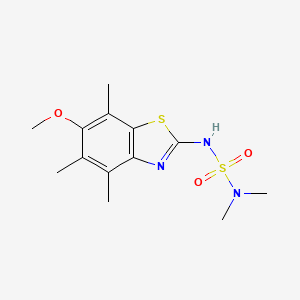
2-(Dimethylsulfamoylamino)-6-methoxy-4,5,7-trimethyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide is a chemical compound with the molecular formula C13H19N3O3S2 and a molecular weight of 329.44 g/mol . This compound is characterized by its benzothiazole core, which is substituted with methoxy and trimethyl groups, and a dimethylsulfuric diamide moiety.
Méthodes De Préparation
The synthesis of N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Substitution Reactions: The methoxy and trimethyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Dimethylsulfuric Diamide Moiety: This step involves the reaction of the benzothiazole derivative with dimethylsulfamide under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide can be compared with other benzothiazole derivatives, such as:
6-Methoxy-2-benzothiazolamine: Similar structure but lacks the dimethylsulfuric diamide moiety.
4,5,7-Trimethyl-2-benzothiazolamine: Similar structure but lacks the methoxy group.
2-Benzothiazolyl-N,N-dimethylsulfamide: Similar structure but lacks the methoxy and trimethyl groups.
The uniqueness of N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide lies in its specific substitution pattern and the presence of the dimethylsulfuric diamide moiety, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
120165-57-3 |
|---|---|
Formule moléculaire |
C13H19N3O3S2 |
Poids moléculaire |
329.433 |
Nom IUPAC |
2-(dimethylsulfamoylamino)-6-methoxy-4,5,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H19N3O3S2/c1-7-8(2)11(19-6)9(3)12-10(7)14-13(20-12)15-21(17,18)16(4)5/h1-6H3,(H,14,15) |
Clé InChI |
GCJGEPUZJKACOK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)OC)C |
Synonymes |
Sulfamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)
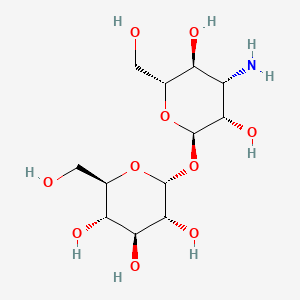

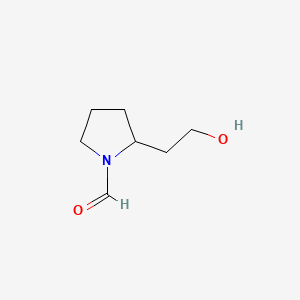
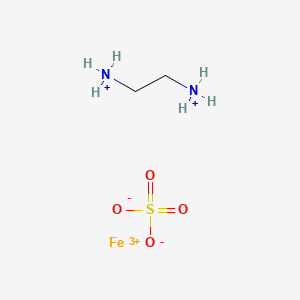
![3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one](/img/structure/B568218.png)
